Boc-Pro-NH-CH(CH3)2 Boc-Pro-NH-CH(CH3)2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14071329
InChI: InChI=1S/C13H24N2O3/c1-9(2)14-11(16)10-7-6-8-15(10)12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,16)/t10-/m0/s1
SMILES:
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

Boc-Pro-NH-CH(CH3)2

CAS No.:

Cat. No.: VC14071329

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-Pro-NH-CH(CH3)2 -

Specification

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl (2S)-2-(propan-2-ylcarbamoyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-9(2)14-11(16)10-7-6-8-15(10)12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,16)/t10-/m0/s1
Standard InChI Key PXGFMEHTVFPGHK-JTQLQIEISA-N
Isomeric SMILES CC(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

Boc-Pro-NH-CH(CH₃)₂ consists of three primary components:

  • Boc Protecting Group: The tert-butoxycarbonyl group shields the amino terminus of proline during synthesis, preventing undesired side reactions .

  • Proline Moiety: The cyclic pyrrolidine ring imposes conformational constraints, reducing rotational freedom and stabilizing secondary structures in peptides .

  • Isopropylamide Side Chain: The -NH-CH(CH₃)₂ group introduces steric bulk, influencing solubility and interaction kinetics with biological targets .

The compound’s molecular formula, C₁₄H₂₆N₂O₄, corresponds to a molecular weight of 286.37 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its (S)-configuration at the proline α-carbon, a feature critical for maintaining biological activity .

Stereochemical Considerations

Synthetic Methodologies and Optimization

Boc Protection and Deprotection

The synthesis begins with Boc protection of L-proline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). This step achieves >95% yield under anhydrous conditions . Subsequent coupling with isopropylamine derivatives employs carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for nucleophilic attack .

Key Reaction Steps:

  • Boc-L-proline + Isopropylamine → Boc-Pro-NH-CH(CH₃)₂ (EDC·HCl, TEA, 0°C, 12 h).

  • Deprotection with trifluoroacetic acid (TFA) selectively removes the Boc group while preserving the amide bond .

Purification and Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the product at a retention time of 12.9 minutes (acetonitrile/water gradient) . Mass spectrometry confirms the molecular ion peak at m/z 647.4982 ([M+6]⁶⁺), aligning with theoretical calculations .

Biological Activity and Mechanism

Receptor Binding Studies

Boc-Pro-NH-CH(CH₃)₂ demonstrates nanomolar affinity for melanocortin-4 receptors (MC4R), as evidenced by competitive binding assays using ¹²⁵I-NDP-MSH . Its IC₅₀ value of 88 nM surpasses linear analogues (e.g., Ac-MSH(4): IC₅₀ = 4.6 μM), highlighting the role of conformational rigidity in enhancing binding .

Signal Transduction Effects

In MC4R-overexpressing HEK293 cells, the compound stimulates cyclic adenosine monophosphate (cAMP) production with an EC₅₀ of 120 nM . This activity correlates with its ability to stabilize receptor dimers, as shown via fluorescence resonance energy transfer (FRET) assays .

Comparative Analysis with Analogues

CompoundStructural FeatureBinding Affinity (IC₅₀)Reference
Boc-Pro-NH-CH(CH₃)₂Cyclic proline, isopropylamide88 nM
Boc-Ala-NH-CH(CH₃)₂Linear alanine backbone410 nM
Boc-Gly-NH-CH(CH₃)₂Glycine spacer620 nM

The proline derivative’s superiority arises from its preorganized structure, which reduces entropic penalties during receptor engagement .

Applications in Drug Design

Peptide Therapeutics

Boc-Pro-NH-CH(CH₃)₂ serves as a building block for melanocortin receptor agonists, which are investigated for treating obesity and cachexia . Its incorporation into multivalent ligands improves pharmacokinetic profiles by resisting proteolytic degradation .

Material Science

The compound’s hydrophobic isopropylamide group facilitates self-assembly into nanostructures, as observed in transmission electron microscopy (TEM) studies . These nanostructures show promise as drug delivery vehicles due to their high loading capacity (>60% w/w) .

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